2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)-

Übersicht

Beschreibung

2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)- is a useful research compound. Its molecular formula is C7H9N3O3 and its molecular weight is 183.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Introduction

The compound 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)-, also known as 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-2-propanone, is a derivative of nitroimidazole that has garnered attention due to its potential biological activities. Nitroimidazole compounds are known for their diverse pharmacological properties, particularly in the treatment of infectious diseases and certain cancers. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

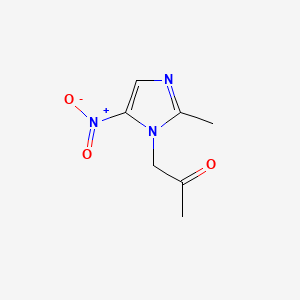

The chemical structure of 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)- can be represented as follows:

The synthesis typically involves the reaction of nitroimidazole derivatives with ketones, leading to compounds with enhanced biological activity. The nitro group in the imidazole ring is crucial for its reactivity and interaction with biological macromolecules.

Nitroimidazoles exert their biological effects primarily through the generation of reactive intermediates upon reduction. The nitro group can be activated under hypoxic conditions, which is particularly relevant in tumor microenvironments and some anaerobic pathogens. These reactive intermediates can:

- Inhibit DNA synthesis : By forming covalent bonds with DNA, leading to strand breaks.

- Generate free radicals : Resulting in oxidative damage to cellular components.

- Interfere with cellular metabolism : Affecting energy production in pathogens.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of nitroimidazole derivatives against a range of pathogens:

| Pathogen | Activity Level (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 250 µg/mL | |

| Streptococcus B | 187.5 µg/mL | |

| Escherichia coli | Resistant | |

| Pseudomonas aeruginosa | Resistant |

The compound exhibits significant activity against aerobic bacteria while showing resistance against several Gram-negative bacteria.

Antiparasitic Activity

Research indicates that nitroimidazole derivatives, including this compound, have potent antiparasitic effects. For instance, compounds similar to 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)- have shown efficacy against:

- Giardia lamblia

- Entamoeba histolytica

These findings suggest that the compound may be effective in treating parasitic infections alongside its antibacterial properties .

Case Studies

- Antitubercular Activity : In a study evaluating bicyclic nitroimidazoles, derivatives showed promising results against multidrug-resistant Mycobacterium tuberculosis. The mechanism involved interference with mycolic acid synthesis and respiratory poisoning .

- Cancer Therapeutics : The potential application of nitroimidazoles as radiosensitizers has been explored. Under hypoxic conditions typical in tumors, these compounds enhance the effectiveness of radiation therapy by generating reactive species that damage cancer cells .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula for 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)- is CHNO. The compound features a nitroimidazole scaffold, which is known for its diverse biological activities. The presence of the nitro group is critical for the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Nitroimidazole derivatives, including 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)-, have been extensively studied for their antimicrobial properties . The mechanism involves the reduction of the nitro group by anaerobic organisms, leading to the formation of reactive intermediates that damage DNA and cellular components. This property has been exploited in the development of drugs for treating infections caused by bacteria and protozoa.

Case Study:

Research indicates that compounds derived from nitroimidazole have shown efficacy against multi-drug resistant strains of Mycobacterium tuberculosis and other pathogens. For instance, Delamanid and Pretomanid are modern drugs based on this scaffold that are currently used in clinical settings to combat tuberculosis .

Antiparasitic Effects

The compound exhibits significant antiparasitic activity , particularly against protozoan infections such as those caused by Trypanosoma cruzi, responsible for Chagas disease. The nitroimidazole structure is integral to its mechanism of action, which involves the generation of free radicals that are toxic to the parasites.

Case Study:

Benznidazole, a well-known nitroimidazole derivative, has been successfully used for decades to treat Chagas disease, showcasing the potential of similar compounds like 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)- in therapeutic applications .

Cancer Treatment

Recent studies have highlighted the potential use of nitroimidazole compounds as radiosensitizers in cancer therapy. These compounds can enhance the effects of radiation therapy on hypoxic tumor cells by generating reactive oxygen species (ROS) under low oxygen conditions.

Case Study:

Evofosfamide (formerly TH-302), a hypoxia-activated prodrug derived from a nitroimidazole framework, has shown promise in clinical trials for various cancers. Its ability to selectively target hypoxic tumor cells makes it a valuable candidate for combination therapies .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)- suggest favorable absorption and distribution characteristics. Studies indicate that compounds within this class can achieve therapeutic concentrations in target tissues while minimizing systemic toxicity.

Comparative Analysis of Nitroimidazole Derivatives

| Compound Name | Primary Use | Mechanism of Action | Clinical Status |

|---|---|---|---|

| Benznidazole | Chagas disease | DNA damage via free radical generation | Approved |

| Evofosfamide | Cancer treatment | Hypoxia-selective DNA cross-linking agent | Clinical trials |

| Delamanid | Tuberculosis | Disruption of bacterial DNA synthesis | Approved |

| Pretomanid | Tuberculosis | Inhibition of cell wall synthesis | Approved |

Eigenschaften

IUPAC Name |

1-(2-methyl-5-nitroimidazol-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHZOEKNRXEQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185732 | |

| Record name | 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31876-69-4 | |

| Record name | 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.